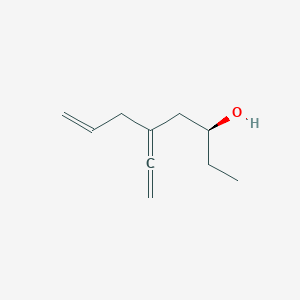![molecular formula C14H20O5 B14210620 acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol CAS No. 830320-58-6](/img/structure/B14210620.png)
acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol is a chemical compound with a complex structure that includes an acetic acid moiety, a trimethylphenol group, and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol typically involves multiple steps, including the formation of the oxirane ring and the attachment of the acetic acid and trimethylphenol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often tailored to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure consistent quality and efficiency. These methods often include continuous flow processes and the use of robust catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: Substitution reactions can occur at different positions within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can participate in nucleophilic addition reactions, while the acetic acid and trimethylphenol groups can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-, acetate: This compound has a similar phenolic structure but lacks the oxirane ring and trimethyl groups.
Acetic acid, 2-methoxyphenyl ester: Similar in having an acetic acid moiety and a methoxyphenyl group but differs in the absence of the oxirane ring and trimethyl groups.
Uniqueness
Acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity. The combination of the acetic acid, trimethylphenol, and oxirane groups makes this compound versatile for various applications in research and industry.
Propriétés
Numéro CAS |
830320-58-6 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c1-7-4-11(15-6-10-5-14-10)8(2)9(3)12(7)13;1-2(3)4/h4,10,13H,5-6H2,1-3H3;1H3,(H,3,4)/t10-;/m0./s1 |
Clé InChI |
NIQYRVHLGOJTEJ-PPHPATTJSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1O)C)C)OC[C@@H]2CO2.CC(=O)O |
SMILES canonique |
CC1=CC(=C(C(=C1O)C)C)OCC2CO2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


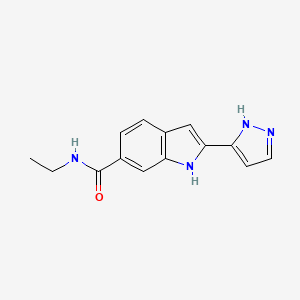

![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)

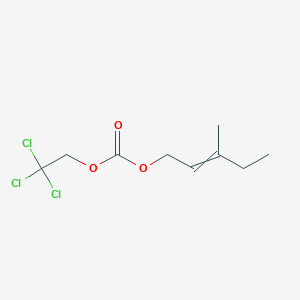

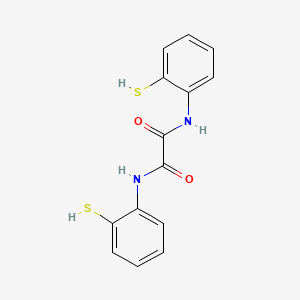
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
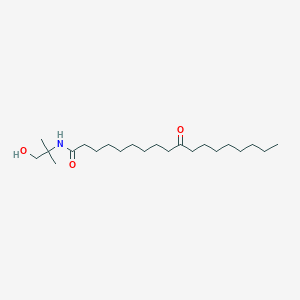

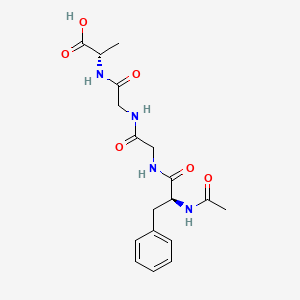
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
